Cas no 1876246-07-9 (3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole)

3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidine and an oxazole moiety. This structure imparts unique reactivity and potential pharmacological properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The azetidine ring enhances conformational rigidity, while the oxadiazole-oxazole framework contributes to electronic diversity, facilitating interactions with biological targets. Its balanced lipophilicity and hydrogen-bonding capabilities suggest utility in designing enzyme inhibitors or receptor modulators. The compound's synthetic versatility allows for further functionalization, enabling tailored applications in lead optimization and scaffold diversification. Suitable for research in bioactive molecule development.
3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole structure
1876246-07-9 structure
Product Name:3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole
CAS No:1876246-07-9
MF:C8H8N4O2
MW:192.17472076416
CID:5921457
PubChem ID:131163793
Update Time:2025-07-22

3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 1876246-07-9
    • 3-(azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole
    • EN300-1590750
    • 3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole
    • Inchi: 1S/C8H8N4O2/c1-5(2-9-1)7-11-8(14-12-7)6-3-13-4-10-6/h3-5,9H,1-2H2
    • InChI Key: WBWCKYIFDGCQMO-UHFFFAOYSA-N
    • SMILES: O1C(C2=COC=N2)=NC(C2CNC2)=N1

Computed Properties

  • Exact Mass: 192.06472551g/mol
  • Monoisotopic Mass: 192.06472551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 77Ų

3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole Pricemore >>

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Additional information on 3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole

Comprehensive Overview of 3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole (CAS No. 1876246-07-9)

The compound 3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole (CAS No. 1876246-07-9) is a heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This article delves into its chemical properties, synthesis, applications, and relevance in current scientific trends, addressing common queries from researchers and industry professionals.

Chemically, 3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole family, a class of nitrogen-oxygen heterocycles known for their stability and versatility in drug design. The presence of both azetidine and oxazole moieties enhances its potential as a scaffold for modulating biological targets, particularly in kinase inhibition and antimicrobial applications. Researchers frequently search for "1,2,4-oxadiazole derivatives in drug discovery" or "azetidine-containing bioactive compounds," reflecting the growing interest in this structural motif.

Synthetic routes to 3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole often involve cyclization reactions between azetidine-3-carboxylic acid derivatives and 4-oxazolecarbonitrile precursors. Recent publications highlight microwave-assisted and green chemistry approaches to optimize yield and purity—topics frequently queried in academic databases like SciFinder and Reaxys. The compound's logP and hydrogen-bonding capacity make it a candidate for CNS drug development, aligning with trending searches such as "blood-brain barrier permeable heterocycles."

In pharmacological contexts, 3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole has shown promise in preclinical studies for inflammatory and metabolic disorders. Its oxadiazole-oxazole synergy may exploit allosteric binding sites, a hot topic in "allosteric modulator design" discussions. Computational studies (e.g., molecular docking) often cite this compound as a case study for fragment-based drug discovery, addressing popular queries like "AI-driven heterocyclic drug design."

From an industrial perspective, the scalability of 3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole synthesis is critical. Patent analyses reveal its inclusion in combinatorial libraries for high-throughput screening—answering frequent industry searches such as "cost-effective heterocycle scale-up." Stability studies under varying pH and temperature conditions are also widely documented, catering to formulators' needs for "excipient compatibility of nitrogen heterocycles."

Environmental and regulatory aspects of 3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole are equally pertinent. While not classified as hazardous, its biodegradation pathways are under investigation, responding to growing searches for "green metrics in heterocyclic chemistry." Analytical methods like HPLC-MS and NMR for its quantification are frequently discussed in method development forums.

In conclusion, 3-(Azetidin-3-yl)-5-(1,3-oxazol-4-yl)-1,2,4-oxadiazole (CAS No. 1876246-07-9) exemplifies the intersection of structural ingenuity and therapeutic potential. Its relevance to "fragment-based lead optimization" and "multi-target drug discovery" ensures sustained scientific interest, making it a staple in modern medicinal chemistry literature.

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